Biological Activity of 4-(Piperidin-4-yl)-1H-indole Hydrochloride
The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 4-(piperidin-4-yl)-1H-indole hydrochloride . Technical Monograph & Experimental Guide Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 4-(piperidin-4-yl)-1H-indole hydrochloride .
Technical Monograph & Experimental Guide
Executive Summary
4-(Piperidin-4-yl)-1H-indole hydrochloride is a privileged heterocyclic scaffold primarily utilized in the discovery of G-Protein Coupled Receptor (GPCR) antagonists and ATP-competitive kinase inhibitors .[1] Unlike its 3-substituted isomer (a precursor to triptans like Naratriptan) or the 3-(4-pyridyl) derivative (the ROCK inhibitor Y-27632 analog), the 4-substituted indole architecture confers unique selectivity profiles.[1]
Its primary biological utility lies in two distinct therapeutic areas:[2]
Immunology: As a potent antagonist of the CCR3 receptor , blocking eosinophil chemotaxis in allergic inflammation and asthma.[1][2]
Oncology: As a scaffold for Pim kinase and Akt kinase inhibitors, targeting cell survival and proliferation pathways.[1][2]
Chemical Identity & Properties
The precise structural arrangement—attachment of the piperidine ring at the indole C4 position—creates a geometry distinct from the classical tryptamine (C3) scaffold.[1] This steric vector allows the molecule to access unique hydrophobic pockets in kinase domains and GPCR orthosteric sites.[1][2]
Water (Moderate, with sonication), DMSO (>50 mg/mL), Methanol
Storage
-20°C, Desiccated (Hygroscopic)
Structural Feature
C4-linked piperidine provides a rigid, non-planar topology compared to C3-linkers.[1][2]
Pharmacology & Mechanism of Action[2][4]
Primary Target: CCR3 Antagonism
The 4-(piperidin-4-yl)-1H-indole moiety serves as a pharmacophore that mimics the essential binding residues of Eotaxin-1 (CCL11) .[1]
Mechanism: The molecule binds to the transmembrane domain of the CCR3 receptor on eosinophils.[1][2]
Downstream Effect: It prevents the conformational change required for Gαi protein coupling.[1][2] This blockade inhibits the release of intracellular calcium (
) and arrests actin polymerization, effectively stopping eosinophil migration (chemotaxis) into inflamed tissues.[1]
Secondary Target: Kinase Inhibition (Pim/Akt)
In oncology research, this scaffold functions as a hinge-binder in the ATP-binding pocket of serine/threonine kinases.[1]
Pim-1/2/3 Kinases: The indole nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Glu121 in Pim-1), while the piperidine ring projects into the ribose-binding pocket, interacting with Asp186.[1][2]
Akt (PKB): Derivatives of this scaffold inhibit the PI3K/Akt pathway, reducing phosphorylation of downstream effectors like mTOR and GSK3
The following diagram illustrates the dual-pathway interference (CCR3 and Kinase) mediated by the scaffold.[1]
Figure 1: Mechanism of Action.[1] The molecule acts as a dual-functional scaffold, blocking CCR3-mediated immune cell migration and inhibiting kinase-driven cell survival.[1]
Experimental Protocols
Preparation of Stock Solutions
Critical Step: The hydrochloride salt is hygroscopic.[1][2] Weighing must be performed quickly, or in a dry box.
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM or 50 mM).[1][2]
Procedure:
Weigh 5 mg of 4-(piperidin-4-yl)-1H-indole HCl.
Add 2.11 mL of sterile DMSO to achieve a ~10 mM concentration.[1][2]
Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[1][2]
Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles >3 times.
In Vitro CCR3 Calcium Flux Assay
This assay validates the antagonist activity of the compound against Eotaxin-induced signaling.[1][2]
Low activity. Distinct from 3-(4-pyridyl) isomer (Y-27632).[1]
5-HT1D
Binding
> 10 M
Low affinity compared to 3-substituted tryptamines.[1][2]
Expert Insight: Researchers should note that the "naked" 4-(piperidin-4-yl)-1H-indole is often a weak inhibitor (micromolar range).[1] Its primary value is as a starting block (fragment).[1][2] Derivatization of the piperidine nitrogen (e.g., with benzyl, urea, or sulfonamide groups) is usually required to achieve nanomolar potency.[1][2]
References
Discovery of CCR3 Antagonists: Wacker, D. A., et al. (2002).[1][2] "CCR3 antagonists: a potential new therapy for the treatment of asthma.[1][2] Discovery and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.
Kinase Inhibitor Scaffolds: Hu, H., et al. (2016).[1][2] "Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents." Chemical Biology & Drug Design. [1]
Rodent Selectivity in CCR3: Naya, A., et al. (2001).[1][2] "Structure-activity relationships of piperidine-4-yl-1H-indoles as CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters.
General Indole Pharmacology: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[1][2] "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety."[1][2] Chemical Reviews.
4-(piperidin-4-yl)-1H-indole hydrochloride as a serotonin receptor ligand
A Privileged Scaffold for Serotonin Receptor Ligand Discovery Executive Summary 4-(piperidin-4-yl)-1H-indole hydrochloride represents a critical structural isomer of the classical tryptamine scaffold. While the vast majo...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Serotonin Receptor Ligand Discovery
Executive Summary
4-(piperidin-4-yl)-1H-indole hydrochloride represents a critical structural isomer of the classical tryptamine scaffold. While the vast majority of serotonergic drugs (e.g., triptans, hallucinogens) rely on the C3-substitution pattern to mimic the endogenous neurotransmitter serotonin (5-HT), the C4-substituted indole offers a distinct pharmacophore vector.
This guide details the technical utility of this scaffold, specifically its role in shifting ligand selectivity from 5-HT1 agonists (migraine therapeutics) to 5-HT2A/D2 antagonists (antipsychotics) and 5-HT6 ligands . By rigidly constraining the nitrogen vector at the 4-position, researchers can access "non-tryptamine" binding pockets within Class A GPCRs, reducing liability at 5-HT1B/1D autoreceptors and enhancing metabolic stability.
Part 1: Structural Basis & Pharmacophore Analysis
The "Isomeric Shift" Strategy
The core value of 4-(piperidin-4-yl)-1H-indole lies in its ability to probe the Orthosteric Binding Pocket (OBP) of serotonin receptors from a novel angle.
C3-Substitution (Canonical): Projects the basic amine into the conserved Aspartate (Asp3.32) residue via a flexible ethyl chain (tryptamine) or rigid ring (Naratriptan). This favors 5-HT1 agonism .
C4-Substitution (Non-Canonical): Projects the basic amine into the hydrophobic cleft between TM3 and TM5. This vector often clashes with the active-state conformation of 5-HT1 receptors but accommodates the inactive state of 5-HT2A or 5-HT6 , favoring antagonism .
Key Pharmacological Insight: The shift from C3 to C4 is a standard medicinal chemistry tactic to "dial out" vasoconstrictive 5-HT1B activity while retaining CNS efficacy.
Figure 1: Pharmacophore vector analysis showing the functional consequence of shifting the basic amine from the indole C3 to C4 position.
Part 2: Synthesis & Chemical Handling[1][2][3][4]
The synthesis of 4-(piperidin-4-yl)-1H-indole HCl is non-trivial due to the electron-rich nature of the indole ring, which makes nucleophilic aromatic substitution difficult. The industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling followed by hydrogenation.
Critical Process Parameters (CPPs)
Protecting Group Strategy: The indole nitrogen (N1) must often be protected (e.g., Tosyl or Boc) to prevent catalyst poisoning, though robust modern catalysts allow unprotected coupling. The piperidine nitrogen must be Boc-protected.
Catalyst Selection: Pd(dppf)Cl2 is preferred for sterically hindered aryl-heteroaryl couplings.
Salt Formation: Controlled precipitation with anhydrous HCl is crucial to obtain a stoichiometric, non-hygroscopic solid.
Figure 2: Modular synthesis pathway allowing for the generation of the target hydrochloride salt.
Part 3: Pharmacology & Experimental Validation[5]
To validate this ligand as a serotonin receptor probe, researchers must characterize its binding affinity profile, distinguishing it from the C3-substituted triptans.
Buffer System: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4. (Note: MgCl2 is essential for stabilizing the agonist high-affinity state of GPCRs).
Radioligands:
5-HT1B: [3H]-GR125743 (Antagonist radioligand preferred to avoid G-protein coupling variables).
5-HT2A: [3H]-Ketanserin.
Protocol:
Harvest: HEK293 cells stably expressing human 5-HT1B or 5-HT2A receptors.
Homogenize: Disurpt cells in ice-cold buffer using a Polytron. Centrifuge at 20,000 x g.
Incubate: Mix membrane prep (20-50 µg protein) with radioligand (at
concentration) and increasing concentrations of 4-(piperidin-4-yl)-1H-indole HCl ( to M).
Equilibrium: Incubate for 60 min at 27°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
2. Functional Assay (GTPγS Binding)
Objective: Determine if the ligand is an agonist (triptan-like) or antagonist/inverse agonist.
Principle: Agonists stimulate the exchange of GDP for [35S]GTPγS on the G-protein
-subunit.
Expectation: 4-substituted indoles often show low intrinsic activity (partial agonist or antagonist) compared to 3-substituted analogs at 5-HT1 receptors.
Part 4: Data Presentation & Analysis
When characterizing this ligand, organize data to highlight the Selectivity Ratio .
Receptor Subtype
Reference Ligand ()
4-(piperidin-4-yl)-1H-indole ()
Functional Outcome
5-HT1B
Serotonin (1.2 nM)
> 100 nM (Predicted)
Weak/Inactive
5-HT1D
Sumatriptan (17 nM)
> 100 nM (Predicted)
Weak/Inactive
5-HT2A
Ketanserin (2.0 nM)
< 50 nM (Target)
Antagonist
D2 (Dopamine)
Haloperidol (1.0 nM)
< 200 nM (Potential)
Antagonist
Table 1: Theoretical binding profile comparison. The C4-substitution typically reduces 5-HT1 affinity while retaining or enhancing 5-HT2/D2 affinity.
References
Glennon, R. A., et al. (1994). "Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles." Journal of Medicinal Chemistry. Link
Migliorini, A., et al. (2011). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Link
Zhang, H., et al. (2009). "Synthesis of Indole Oligomers Via Iterative Suzuki Couplings." The Journal of Organic Chemistry. Link
Slassi, M., et al. (2002). "Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications." Current Topics in Medicinal Chemistry. Link
PubChem Compound Summary. (2025). "1-(Piperidin-4-yl)-1H-indole hydrochloride" (Structural Reference). National Center for Biotechnology Information. Link
This guide details the technical specifications, synthesis, and medicinal chemistry applications of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold in modern drug discovery. Executive Summary 4-(piperi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthesis, and medicinal chemistry applications of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold in modern drug discovery.
Executive Summary
4-(piperidin-4-yl)-1H-indole (CAS: 103827-82-3; HCl salt CAS: 1803589-50-5) represents a distinct structural departure from the classical tryptamine (3-substituted indole) class. By shifting the piperidine attachment to the indole 4-position, this scaffold orients the basic amine vector into a unique spatial trajectory, often exploiting "orthosteric" pockets in GPCRs (Dopamine D2, 5-HT2A) and ATP-binding sites in kinases (Akt, CHK1) that are inaccessible to 3-substituted analogues. This guide explores its synthesis, structure-activity relationships (SAR), and application in targeting CNS disorders and oncology.
The 4-(piperidin-4-yl)indole scaffold serves as a "bifunctional anchor." The indole ring often binds to aromatic sub-pockets (e.g., via
- stacking with Phe/Trp residues), while the piperidine nitrogen projects into solvent-exposed regions or secondary binding sites.
Structural Vectors for Optimization
Vector A (Indole NH): Modulation of H-bond donor capability. Alkylation here often reduces polarity but can target hydrophobic pockets (e.g., in Smoothened receptor antagonists).
Vector B (Piperidine Nitrogen): The primary "warhead" attachment point. Derivatization with amides, sulfonamides, or aryl-alkyl chains determines receptor subtype selectivity (e.g., D2 vs. 5-HT2A).
Vector C (Indole C4 Linkage): The rigid C4-attachment locks the piperidine in a specific conformation, reducing the entropic penalty of binding compared to flexible linkers.
Comparative Pharmacology: 3- vs 4-Substitution
Unlike 3-substituted indoles (tryptamines), which primarily target the orthosteric serotonin site, 4-substituted variants often act as:
Allosteric Modulators: Accessing vestibule sites in GPCRs.
Kinase Inhibitors: Mimicking the adenine ring of ATP, with the piperidine soliciting interactions with the ribose/phosphate binding region.
Synthesis Strategy
The most robust route to access this scaffold is via Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation . This method avoids the harsher conditions of traditional Fischer indole synthesis for this specific substitution pattern.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the 4-(piperidin-4-yl)indole core via Suzuki coupling and hydrogenation.
Detailed Experimental Protocol
Step 1: Suzuki Coupling to 4-(pyridin-4-yl)-1H-indole
Reagents: Charge a reaction vessel with 4-bromoindole (1.0 eq), pyridine-4-boronic acid (1.2 eq), and
(2.5 eq).
Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).
Catalyst: Add
(5 mol%).
Reaction: Heat to 100°C under
atmosphere for 12 hours.
Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrogenation to 4-(piperidin-4-yl)-1H-indole HCl
Substrate: Dissolve 4-(pyridin-4-yl)-1H-indole (1.0 eq) in MeOH.
Acidification: Add concentrated HCl (1.1 eq) to generate the pyridinium salt in situ (facilitates reduction).
Catalyst: Add
(Adams' catalyst, 10 wt%).
Reduction: Hydrogenate at 50 psi (Parr shaker) at room temperature for 24 hours. Note: Monitor closely to avoid reducing the indole benzene ring.
Isolation: Filter through Celite. Concentrate the filtrate to obtain the hydrochloride salt as an off-white solid. Recrystallize from EtOH/Et2O if necessary.
The scaffold is highly prominent in the design of "privileged" ligands for aminergic GPCRs.
Dopamine D2/D4 Receptors: The 4-indolyl moiety mimics the aryl portion of haloperidol-like pharmacophores, while the piperidine nitrogen interacts with Asp3.32 in the receptor transmembrane domain.
Serotonin 5-HT2A: Derivatives act as atypical antipsychotics. The indole NH can form H-bonds with Ser5.46 in the 5-HT2A pocket.
Kinase Inhibition (Oncology)
Akt (Protein Kinase B): 4-substituted piperidine-indoles have been utilized to develop allosteric Akt inhibitors (e.g., related to AZD5363 analogues). The scaffold provides a rigid linker that positions the piperidine to interact with the hinge region or the ribose-binding pocket.
Hedgehog Signaling (Smoothened): Derivatives like LKD1214 (an indole-piperidine hybrid) inhibit the Smoothened (SMO) receptor, blocking the translocation of SMO to the primary cilium, a critical step in basal cell carcinoma proliferation.[3]
SAR Visualization: Receptor Interactions
Caption: Pharmacological mapping of the scaffold to key biological targets based on substitution vectors.
References
Synthesis & Characterization
Title: Synthesis of 4-(piperidin-3-yl)-1H-indole (Analogous methodology).
Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[4]
Source: Journal of Medicinal Chemistry.[4][5][6][7][8]
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Technical Notes & Optimization
Troubleshooting
Technical Support Guide: Synthesis of 4-(piperidin-4-yl)-1H-indole Hydrochloride
Introduction & Scope The 4-(piperidin-4-yl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for 5-HT agonists (e.g., Naratriptan analogs), Rho-kinase (ROCK) inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The 4-(piperidin-4-yl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for 5-HT agonists (e.g., Naratriptan analogs), Rho-kinase (ROCK) inhibitors, and various GPCR ligands.
Synthesizing this molecule requires navigating two opposing chemical challenges:
The Suzuki Coupling: Forming a sterically congested C-C bond at the indole 4-position.
The Selective Hydrogenation: Reducing a pyridine/tetrahydropyridine ring without touching the electron-rich, acid-sensitive indole C2-C3 double bond.
This guide provides a troubleshooting framework for the most robust industrial route: Suzuki-Miyaura Cross-Coupling followed by Heterogeneous Catalytic Hydrogenation.
Master Process Map & Impurity Origins
The following diagram outlines the standard workflow and points of failure where specific impurities (Side Products A, B, C, D) are generated.
Figure 1: Synthetic pathway highlighting the origins of critical impurities A, B, C, and D.
Module 1: Troubleshooting the Suzuki Coupling
Objective: Couple 4-bromoindole with pyridine-4-boronic acid.
Common Issue: "My conversion is stalled at 60%, and I see a large non-polar spot."
Diagnosis: Homocoupling (Impurity A) or Protodeboronation.
Observation (LCMS/TLC)
Probable Cause
Corrective Action
Mass = 232 (Dimer)
Oxygen Ingress: Pd(0) is oxidized, facilitating homocoupling of the boronic acid or halide.
Degas rigorously. Sparge solvents with Argon for 20 mins before adding the catalyst. Do not rely solely on vacuum/backfill cycles.
Mass = 117 (Indole)
Protodehalogenation: Loss of Br before coupling. Often caused by excessive heating or "hot spots."
Lower temperature to reflux (80-90°C). Switch solvent to DME/Water or Dioxane/Water to improve heat transfer.
Black Precipitate
Pd Black Formation: Catalyst decomposition (ligand dissociation).
Switch to a robust catalyst like Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . Avoid "naked" Pd sources like Pd(OAc)₂ unless using a specific ligand (e.g., S-Phos).
Technical Insight:
The 4-position of indole is sterically hindered by the peri-hydrogen at C3. Use Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride).[1] The large bite angle of the dppf ligand stabilizes the Pd center and accelerates the reductive elimination step, crucial for hindered couplings [1].
Module 2: The Critical Hydrogenation (The "Indoline Trap")
Objective: Reduce the pyridine ring to piperidine without reducing the indole C2-C3 bond.
The Problem: Over-Reduction (Impurity C)
Scenario: You used PtO₂ (Adams' Catalyst) in Acetic Acid at 50 psi.
Result: LCMS shows M+2 (Target + 2H). The indole double bond has been reduced to an indoline.[2][3][4]
The Problem: Under-Reduction (Impurity D)
Scenario: You used Pd/C in Methanol.
Result: Reaction stalled at the Tetrahydropyridine intermediate (M-2 from target).
Troubleshooting Workflow
Use the following logic to select the correct conditions.
Figure 2: Decision matrix for hydrogenation catalyst selection.
Protocol: Selective Reduction of Unprotected Indole [2, 3]
If you cannot protect the indole nitrogen (which is the safest way to prevent over-reduction), use Rhodium on Carbon .
Catalyst: 5% Rh/C (50% wet). Load at 10 wt% relative to substrate.
Solvent: Acetic Acid : Methanol (1:4).
Why? Pure AcOH is too aggressive and promotes indoline formation. Methanol dilutes the acidity while maintaining solubility.
Pressure: Balloon pressure (1 atm) to 15 psi.
Warning: Pressures >40 psi significantly increase the rate of indole reduction.
Workup: Filter over Celite. Do not concentrate to dryness immediately. Neutralize the acetic acid with NH₄OH or NaHCO₃ before concentration to avoid acid-catalyzed polymerization of the indole.
Module 3: Salt Formation & Isolation
Objective: Isolate the product as a free-flowing solid (HCl salt).
Common Issue: "My product is a sticky brown gum."
Cause:
Residual Water: Piperidine salts are extremely hygroscopic.
Excess Acid: Excess HCl can form a "melt" with the product.
Free Base Isolation: After hydrogenation, basify to pH 10 (NaOH), extract into DCM/IPA (3:1), dry (Na₂SO₄), and concentrate to an oil.
Solvent Swap: Dissolve the oil in Absolute Ethanol (5 mL/g).
Acid Addition: Add HCl in Et₂O (2M) dropwise at 0°C.
Stoichiometry: Add exactly 1.05 equivalents.
Anti-solvent: If no solid forms, add Ethyl Acetate or Diethyl Ether dropwise until cloudy.
Digestion: Stir the slurry at room temperature for 2 hours. This "ages" the crystal, transforming amorphous gum into crystalline solid.
Frequently Asked Questions (FAQ)
Q: Why do I see a +14 mass shift in my final product?A: This is N-Methylation . If you used Methanol as a solvent during hydrogenation with Pd or Pt catalysts, the methanol can be oxidized to formaldehyde in situ, which then performs a reductive amination on your piperidine nitrogen.
Fix: Switch solvent to Ethanol or Isopropanol, or ensure the reaction is not heated excessively.
Q: Can I use Pyridine-N-oxide instead of Pyridine?A: Yes. Pyridine-N-oxides are actually more reactive in Suzuki couplings due to the electron-deficient ring. However, the subsequent reduction requires more hydrogen equivalents and generates water, which may deactivate some catalysts.
Q: My LCMS shows the mass of the product, but the NMR is messy.A: Indoles are prone to oxidation in air, forming colored impurities (red/brown) that are paramagnetic or simply complex mixtures (indigo-like dyes).
Fix: Store the HCl salt under Argon in the dark. If the free base is isolated, use it immediately.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.[2] Ultrasonics Sonochemistry, 18(1), 123-128. Link
Kukula, P., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Piperidines.[5][6][7] Chemistry - A European Journal, 18(30), 9215-9220. Link
Patent CN1583742A. (2005). Method for preparing 4-piperidyl piperidine (and related heterocycles). Google Patents. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indole-Piperidine Scaffold OptimizationTicket Subject: Optimization of reaction conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride
Case ID: IND-PIP-004
Assigned Specialist: Senior Application Scientist
Executive Summary & Workflow
The synthesis of 4-(piperidin-4-yl)-1H-indole presents a unique regiochemical challenge. Unlike the electron-rich C3 position, the C4 position of the indole ring is electronically deactivated and sterically sensitive. The most robust industrial route involves a Suzuki-Miyaura coupling between 4-bromoindole and a protected tetrahydropyridine boronate, followed by selective hydrogenation and acidic deprotection .
Below is the validated workflow for this scaffold.
Figure 1: Validated synthetic route for C4-functionalized indole-piperidine scaffolds.
Module 1: The Suzuki Coupling (The "Stalled Reaction" Issue)
User Issue: "I am observing low conversion of 4-bromoindole. The boronate ester disappears from LCMS, but the product yield is <30%."
Technical Diagnosis:
This is a classic case of protodeboronation . The boronic ester (or acid) hydrolyzes and deborylates faster than the oxidative addition to the sterically encumbered 4-bromoindole occurs. The C4 position is less electrophilic than typical aryl bromides, requiring a more active catalyst system.
Optimization Protocol:
Catalyst Switch: Move from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or XPhos Pd G2 . The bidentate ligand (dppf) increases the bite angle and stability, preventing catalyst death at high temperatures [1].
Base & Solvent: Use K3PO4 (3.0 eq) instead of Na2CO3. Potassium phosphate is more soluble in organic/aqueous mixtures and provides a "buffer" effect that stabilizes the boronate.
Degassing: Oxygen is the enemy here. Sparge solvents with Argon for 15 minutes before adding the catalyst.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for troubleshooting low yields in C4-indole couplings.
Module 2: Selective Hydrogenation (The "Over-Reduction" Risk)
User Issue: "After hydrogenation, I see a mass corresponding to the indoline (M+2) impurity. The indole double bond is reducing along with the piperidine alkene."
Technical Diagnosis:
Indoles are electron-rich, but the C2-C3 double bond is susceptible to reduction under high pressure or with highly active catalysts, especially when the molecule lacks electron-withdrawing groups.
Optimization Protocol:
Parameter
Standard Condition (High Risk)
Optimized Condition (High Selectivity)
Catalyst
10% Pd/C (Standard)
5% Pd/C (sulfided) or PtO2 (Adams' Cat.)
Pressure
50-100 psi (Balloon)
1 atm (Balloon)
Solvent
AcOH or acidic MeOH
Neutral MeOH or EtOH
Time
Overnight
Monitor closely (2-4 hours)
Critical Insight: If over-reduction persists, switch to Transfer Hydrogenation using Ammonium Formate (5 eq) and 10% Pd/C in refluxing methanol. This method is kinetically much slower on the indole ring than the tetrahydropyridine alkene [2].
Module 3: Deprotection & Salt Formation (The "Sticky Gum" Issue)
User Issue: "Upon adding HCl, the product oils out as a sticky gum instead of a nice white solid. It is extremely hygroscopic."
Technical Diagnosis:
Piperidine hydrochlorides are notorious for being hygroscopic. The "gum" is usually a result of trapped solvent or water. Indoles are also acid-sensitive (dimerization risk) if left in strong acid for too long.
Optimization Protocol:
The Solvent Switch: Do NOT use aqueous HCl.
Procedure:
Dissolve the N-Boc intermediate in a minimal amount of DCM or Anhydrous Methanol .
Cool to 0°C.
Add 4M HCl in Dioxane (excess, 5-10 eq) dropwise.
Crucial Step: Once the reaction is complete (TLC/LCMS), add Diethyl Ether or MTBE as an antisolvent to precipitate the salt.
Drying: Filter the solid under nitrogen (to avoid moisture uptake) and dry in a vacuum oven at 40°C over P2O5.
Frequently Asked Questions (FAQs)
Q: Can I use the free base instead of the HCl salt?A: We strongly advise against it. The free secondary amine of the piperidine is nucleophilic and can react with atmospheric CO2 (forming carbamates) or slowly oxidize. The HCl salt stabilizes the amine and the indole moiety [3].
Q: Why not use the Fisher Indole Synthesis to make this?A: Regioselectivity. Cyclizing a hydrazone to get the piperidine specifically at the C4 position is difficult; it often yields mixtures of C4 and C6 isomers or fails due to steric clash with the bulky piperidine group. The Suzuki route is strictly regioselective [4].
Q: My Suzuki coupling turns black immediately. Is this bad?A: Rapid blackening usually indicates "Palladium Black" precipitation, meaning your ligand is detaching, and the catalyst is dying. Ensure your solvent is degassed and consider adding 10 mol% of free ligand (e.g., dppf) to stabilize the active species.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group). Link
Ishikura, M., & Agata, I. (1996). Precise Synthesis of Indoles Using Palladium-Catalyzed Reactions. Heterocycles, 42(2), 877. Link
Troubleshooting
Solubility problems with 4-(piperidin-4-yl)-1H-indole hydrochloride and solutions
This guide serves as a specialized technical support resource for researchers working with 4-(piperidin-4-yl)-1H-indole hydrochloride .[1] It addresses the physicochemical challenges inherent to this specific scaffold—ba...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 4-(piperidin-4-yl)-1H-indole hydrochloride .[1] It addresses the physicochemical challenges inherent to this specific scaffold—balancing the hydrophobicity of the indole ring with the high polarity of the piperidine hydrochloride salt.[2]
Product Category: Heterocyclic Building Blocks / Kinase Scaffolds
Primary Application: Medicinal Chemistry (Kinase inhibitors, GPCR ligands), Fragment-Based Drug Discovery (FBDD).[1]
Physicochemical Profile & Solubility Matrix
Understanding the "Why" behind solubility failures is critical.[2] This compound is a hydrochloride salt of a secondary amine attached to a lipophilic indole core.[2]
The Conflict: The hydrochloride salt form drives high crystal lattice energy and polarity, making it insoluble in non-polar organics (DCM, Hexane).[2] However, the indole ring is aromatic and hydrophobic, which can cause the free base to precipitate unexpectedly in aqueous buffers if the pH rises too high.[2]
pKa Drivers:
Piperidine NH: ~10.8 (Highly Basic).[2] At pH < 9, it is protonated (charged) and water-soluble.[1]
Indole NH: ~16.2 (Very Weakly Acidic).[2] It does not contribute to solubility in physiological ranges.[2]
Solubility Estimation Table
Data represents estimated behavior based on structure-property relationships (SPR) for indole-piperidine salts.
Solvent System
Solubility Rating
Technical Note
Water (pH < 7)
High (>50 mg/mL)
Ideal for stock solutions.[1] Stable at acidic pH.[2]
PBS (pH 7.4)
Moderate
Risk of precipitation at high concentrations (>10 mM) due to partial deprotonation.[1][2]
DMSO
Very High (>100 mg/mL)
Recommended Universal Solvent. Use for cryo-storage (-20°C).[1]
Methanol / Ethanol
High
Good for transfers and intermediate dilutions.[1][2]
DCM / Chloroform
Negligible
Do not use for the HCl salt.[1][2] Requires free-basing (see Protocol A).[1][2]
Acetone
Low / Risk
Avoid. Potential for hemiaminal/imine formation with the secondary amine over time.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "The compound won't dissolve in Dichloromethane (DCM) for my acylation reaction."
Diagnosis: You are trying to dissolve a polar salt (HCl) in a non-polar organic solvent.
Solution:
Switch Solvent: Use DMF (Dimethylformamide) or DMA (Dimethylacetamide) as the reaction solvent.[2] These dissolve the salt and are compatible with most coupling reagents (HATU, EDC).[2]
Free-Base First: If DCM is mandatory, you must convert the salt to its free base form.[2] (See Protocol A below).
Add Base: In situ neutralization with 2-3 equivalents of DIPEA or TEA in DCM may solubilize the compound slowly as the free base is liberated, but this is often heterogeneous and slow.[2]
Issue 2: "My aqueous stock solution precipitated after sitting at room temperature."
Diagnosis: This is likely due to the Common Ion Effect or pH Drift .[2]
pH Drift: If the water absorbs CO2 or if the buffer capacity is low, the pH might shift.[2] If pH approaches the pKa of the piperidine (~10-11), the neutral free base forms and precipitates.
Salting Out: If you dissolved the HCl salt in a high-salt buffer (e.g., 10x PBS), the high chloride concentration from the buffer forces the equilibrium back toward the solid HCl salt.
Solution:
Acidify the stock slightly (add 1-2 drops of 1M HCl).
Add a cosolvent (10% DMSO) to maintain the solubility of the hydrophobic indole moiety.[2]
Issue 3: "The solution turned pink/brown after 24 hours."
Diagnosis:Indole Oxidation. The electron-rich indole ring is susceptible to oxidative degradation, forming oxindoles or polymerized indoxyl species (similar to melanin formation).[2] This is accelerated by light and dissolved oxygen.[2]
Solution:
Degas solvents (sparge with Nitrogen/Argon) before dissolving.[2]
Protect from light (wrap vials in aluminum foil).[2]
Add Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or BHT.[2]
Storage: Store DMSO stocks at -20°C or -80°C.
Validated Protocols
Protocol A: Conversion to Free Base (For Organic Synthesis)
Use this when you need to extract the compound into organic solvents like DCM or EtOAc.
Dissolve: Dissolve 1.0 g of 4-(piperidin-4-yl)-1H-indole HCl in 10 mL of distilled water. (Solution should be clear).
Basify: Slowly add 1M NaOH or Saturated NaHCO3 solution while stirring until pH reaches ~12.
Observation: The solution will become cloudy as the white free-base solid precipitates.
Extract: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously in a separatory funnel.
Separate: Collect the organic (bottom for DCM, top for EtOAc) layer.
Repeat: Extract the aqueous layer 2 more times (2 x 10 mL solvent).
Dry: Combine organic layers, dry over anhydrous Na2SO4 (Sodium Sulfate), and filter.
Evaporate: Remove solvent under vacuum (Rotovap) to yield the off-white solid free base.[2]
Protocol B: Preparation of Biological Assay Stock (10 mM)
Designed to prevent "crashing out" in cell culture media.[2]
Weigh: Calculate mass for 10 mM concentration. (MW of HCl salt ≈ 236.74 g/mol ).[2][3]
Example: 2.37 mg per 1 mL.
Primary Solvent: Dissolve completely in 100% DMSO. Vortex for 30 seconds.
QC Check: Inspect for clarity. If hazy, sonicate for 5 minutes at 30°C.
Dilution Strategy: When dosing cells, dilute the DMSO stock into the media immediately before use.[2]
Critical: Do not make intermediate dilutions in water/PBS and store them.[2] Dilute directly from DMSO -> Media to keep the kinetic solubility high.[1][2]
Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Use this logic to select the correct solvent system for your specific application.
Caption: Decision tree for selecting the optimal solvent system based on experimental intent, preventing solubility-induced failures.
References
PubChem. (2025).[2][3] 1-(piperidin-4-yl)-1H-indole hydrochloride Compound Summary. National Library of Medicine.[2] [Link]
Li, J. J. (2014).[2] Heterocyclic Chemistry in Drug Discovery. Wiley.[2] (General reference for Indole/Piperidine physicochemical properties).
Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] (Principles of salt solubility and common ion effect). [Link]
The purification of 4-(piperidin-4-yl)-1H-indole hydrochloride presents a unique duality of challenges: the indole moiety is electron-rich and prone to oxidative degradation (coloration), while the piperidine ring introduces basicity and polarity, leading to hygroscopic salts that often "oil out" rather than crystallize.[1][2]
This guide moves beyond generic protocols. It implements a "Break-and-Make" strategy—isolating the free base to purge metal impurities before reforming the salt under controlled thermodynamic conditions.[1][2]
Module 1: The "Break-and-Make" Purification Strategy
The Problem: Direct recrystallization of the crude hydrochloride salt often fails because trapped inorganic salts and oligomers disrupt the crystal lattice, resulting in a sticky gum.
The Solution: We utilize the pKa difference between the piperidine nitrogen (11.0) and the indole nitrogen (-2.0, non-basic) to chemically filter impurities.[2]
Step-by-Step Protocol
Free Base Liberation (The "Break"):
Suspend the crude brown/black solid in Dichloromethane (DCM) (10 mL/g).
Add 1M NaOH or Sat. NaHCO₃ until the aqueous layer pH is >12.
Mechanistic Insight: At pH 12, the piperidine is deprotonated (neutral), making the molecule lipophilic. The indole proton remains attached (pKa ~16), maintaining stability.[2]
Separate the organic layer.[3] Extract the aqueous layer 2x with DCM.
Crucial Wash: Wash combined organics with Brine to remove trapped water. Dry over Na₂SO₄ (Sodium Sulfate).[2]
Adsorbent Treatment (The "Polish"):
Add Activated Carbon (Charcoal) (10 wt% of mass) or Silica-supported Thiol (Si-Thiol) to the organic phase.[1][2]
Stir for 30 minutes at room temperature.
Filter through a Celite pad to remove the adsorbent and particulate matter.
Concentrate the filtrate to a pale yellow oil or solid (The Free Base).
Controlled Salt Formation (The "Make"):
Dissolve the free base in Anhydrous Ethanol (EtOH) (5 mL/g).
Cool to 0°C under Nitrogen.
Add HCl in Diethyl Ether (2.0 M) or HCl in Dioxane (4.0 M) dropwise.[2]
Antisolvent Addition: Slowly add Diethyl Ether or MTBE until turbidity persists.
Allow to stand at -20°C overnight.[1][2] Filter the white precipitate.
Module 2: Visualizing the Workflow
The following logic flow illustrates the decision-making process for purification based on the physical state of your crude material.
Caption: Decision matrix for processing 4-(piperidin-4-yl)-1H-indole based on crude purity and physical state.
Module 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "I added HCl to my ethanolic solution, and instead of crystals, a thick oil separated at the bottom."
Root Cause:
Supersaturation Overshoot: Adding acid too fast creates a local concentration that exceeds the metastable limit.
Solvent Polarity Mismatch: The salt is too soluble in ethanol but insoluble in ether. If the ether is added too fast, the salt "crashes" as an amorphous oil (liquid-liquid phase separation) rather than nucleating.[2]
Corrective Action:
The Re-Heat Method: Re-heat the oil/solvent mixture to boiling until it becomes homogeneous (add more Ethanol if needed). Remove from heat and let it cool slowly in a Dewar flask or oil bath to control the cooling rate.
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface to induce nucleation.[2]
Issue 2: Palladium Contamination (>50 ppm)
User Report: "My product is grey/brown, and ICP-MS shows high Palladium levels."
Technical Insight:
The indole nitrogen can weakly coordinate with Pd, but the piperidine nitrogen is a strong ligand. Standard recrystallization often fails to break this complex.
Protocol: Use Silica-TMT (0.5 eq) at the Free Base stage (Module 1, Step 2).[2] Stir at 40°C for 2 hours before filtration.
Issue 3: Indole Oxidation (Pink Coloration)
User Report: "The white solid turns pink after sitting on the filter paper for 10 minutes."
Root Cause: Indoles are electron-rich and prone to radical oxidation at the C3 position, forming indolyl radicals that dimerize to colored species (rosindoles).[2]
Preventative Measures:
Antioxidant Wash: Wash the filter cake with cold ether containing 0.1% Ascorbic Acid or BHT .
Inert Drying: Do not air dry on the funnel. Transfer immediately to a vacuum oven or desiccator flushed with Nitrogen/Argon.
Storage: Store the HCl salt in amber vials at -20°C.
Module 4: Solvent Systems for Recrystallization
If you already have the salt but need to improve purity, use these solvent systems.
Solvent System
Ratio (v/v)
Procedure
Outcome
MeOH / EtOAc
1 : 4
Dissolve in min. hot MeOH. Add hot EtOAc until cloudy. Cool.
High Purity. Removes inorganic salts (NaCl/KCl).[2]
References
Palladium Removal Strategies
Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
Technical Support Center: Improving Experimental Reproducibility with 4-(Piperidin-4-yl)-1H-indole Hydrochloride
Welcome to the technical support guide for 4-(piperidin-4-yl)-1H-indole hydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical troubleshooting strategies nece...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-(piperidin-4-yl)-1H-indole hydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical troubleshooting strategies necessary to ensure the consistency and reliability of your experimental results. This guide is structured to address common challenges encountered in the lab, moving from foundational principles of material integrity to complex experimental troubleshooting.
The reproducibility of any experiment begins with a thorough understanding of the reagents. 4-(Piperidin-4-yl)-1H-indole and its analogs are versatile scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex therapeutic agents targeting areas like neurological disorders and oncology.[1][2] However, the very reactivity that makes this molecule valuable also presents challenges in handling, storage, and application. This guide will equip you to navigate these challenges effectively.
Part 1: Compound Identity, Purity, and Isomerism
The single most critical factor for reproducibility is ensuring you are using the correct, high-purity molecule. The substitution pattern on the indole ring dramatically alters biological activity, and confusion between isomers is a common source of error.
FAQ: How can I be certain of my compound's identity and purity?
Answer: Vendor-supplied Certificates of Analysis (CoA) are a starting point, but independent verification is crucial for rigorous science. The identity of 4-(piperidin-4-yl)-1H-indole hydrochloride should be confirmed by a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight and High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation, distinguishing it from positional isomers.
A common pitfall is mistaking the 4-yl isomer for other commercially available or synthesized analogs, such as the 1-yl or 3-yl isomers. As seen in research on related compounds, even subtle structural changes can lead to significant differences in biological targets and potency.[3]
Table 1: Physicochemical Properties
This table outlines the key computed properties for the parent compound, 1-(piperidin-4-yl)-1H-indole, which serves as a close reference. The hydrochloride salt will have a correspondingly higher molecular weight.
System Preparation: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Prepare a gradient system.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes. This should be optimized for your specific system.
Flow Rate: 1.0 mL/min.
Detection: Use a UV detector set to a wavelength where the indole moiety absorbs, typically around 220 nm and 280 nm.
Sample Preparation: Prepare a 1 mg/mL solution of your compound in the mobile phase (premixed at initial conditions, e.g., 95:5 A:B).
Analysis: Inject 10 µL and integrate the peak areas. A purity of ≥97% is recommended for most biological experiments.[1] Methods for similar compounds often use pre-column derivatization for enhanced detection, a technique that can be adapted if sensitivity is an issue.[6]
Part 2: Handling, Storage, and Stability
Amine hydrochloride salts are often crystalline solids but can be susceptible to environmental conditions, leading to degradation and weighing errors.
FAQ: What are the ideal storage conditions for 4-(piperidin-4-yl)-1H-indole hydrochloride?
Answer: The compound should be stored in a tightly sealed container, protected from light and moisture.[7] For long-term stability, storage in a desiccator at refrigerated temperatures (2-8°C) is recommended.[1][7] This minimizes both degradation and water absorption (hygroscopicity).
Troubleshooting Guide: Compound Instability
Observed Problem
Probable Cause(s)
Recommended Action
Compound becomes sticky or oily
Hygroscopicity: The hydrochloride salt is absorbing atmospheric moisture. This is a known issue for similar amine salts.[7]
Store in a desiccator. If the material is already wet, it may need to be dried under vacuum. Re-weighing is necessary as the mass will be artificially high.
Discoloration (e.g., turning yellow/brown)
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by light, air, or impurities.
Store under an inert atmosphere (argon or nitrogen). Protect from light by using an amber vial. Re-purify by chromatography or recrystallization if purity has dropped significantly.
Poor solubility compared to previous batches
Conversion to Free Base: Accidental exposure to a basic substance (e.g., residue in a weighing vessel) can neutralize the HCl salt, leading to the much less water-soluble free base.
Re-acidify the solution with a stoichiometric amount of HCl to regenerate the salt form. Confirm the pH of your stock solution.
Part 3: Solution Preparation and Solubility
Incorrectly prepared solutions are a primary source of experimental irreproducibility. The hydrochloride salt form is specifically used to enhance aqueous solubility.[1]
FAQ: My compound won't dissolve in my aqueous buffer. What should I do?
Answer: This is a common issue related to pH and buffer choice. While the hydrochloride salt is generally water-soluble, its solubility is pH-dependent.[8][9] In buffers with a pH approaching the pKa of the piperidine nitrogen, the compound will begin to convert to its less soluble free-base form, causing precipitation.
Check the pH: Ensure your final buffer pH is acidic (ideally pH < 6) to maintain the protonated, soluble state of the piperidine ring.
Use a Co-Solvent: For highly concentrated solutions, or if an acidic pH is incompatible with your assay, prepare a high-concentration stock in an organic solvent like DMSO or ethanol first. Then, perform a serial dilution into your aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological systems.
Avoid Phosphate Buffers if Possible: Phosphate ions can sometimes salt out hydrochloride compounds. Consider using buffers like HEPES or MES if you encounter precipitation issues specifically with PBS.
Protocol: Preparing a Validated Stock Solution
Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh out the required amount using an analytical balance.
Dissolution: Prepare a 10 mM primary stock solution in DMSO. Ensure complete dissolution using gentle vortexing or sonication.
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions: On the day of the experiment, thaw an aliquot and perform serial dilutions into your final aqueous assay buffer.
Validation: After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes. Use the supernatant for your experiment. This ensures any microscopic precipitate that could affect the actual concentration is removed.
Part 4: Troubleshooting Experimental Variability
When faced with inconsistent data, a systematic approach is key to identifying the root cause.
FAQ: My biological assay results are fluctuating between experiments. How do I troubleshoot?
Answer: Assuming assay conditions (cell passage number, reagent lots, incubation times) are controlled, the variability often traces back to the compound itself. Use a decision-tree approach to diagnose the problem.
Part 5: Safety Precautions
Ensuring reproducibility goes hand-in-hand with ensuring personal safety.
FAQ: What are the main safety hazards for this class of compounds?
Answer: Based on GHS classifications for the closely related analog 1-(piperidin-4-yl)-1H-indole hydrochloride, this compound should be handled as a hazardous substance.[5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[7][9]
Table 2: GHS Hazard Summary and Recommended PPE
Hazard Statement
Description
Recommended PPE
H302
Harmful if swallowed
Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][9]
H315
Causes skin irritation
Wear protective gloves (e.g., nitrile) and a lab coat.[5][10]
Handle in a well-ventilated area or a chemical fume hood, especially when working with the solid powder.[5][7]
By implementing these rigorous validation, handling, and troubleshooting protocols, you can significantly enhance the reproducibility of your experiments with 4-(piperidin-4-yl)-1H-indole hydrochloride, leading to more reliable and impactful scientific outcomes.
Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists - PubMed. (2015-01-15). PubMed.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 4-(piperidin-4-yl)-1H-indole Hydrochloride vs. Classical Serotonin Agonists
Executive Summary
This guide provides a technical comparison between 4-(piperidin-4-yl)-1H-indole hydrochloride (CAS: 1803589-50-5) and established serotonin (5-HT) agonists such as Sumatriptan , Serotonin (5-HT) , and 5-Carboxamidotryptamine (5-CT) .
Unlike classical tryptamines (which are 3-substituted indoles), 4-(piperidin-4-yl)-1H-indole represents a "privileged scaffold" where the basic amine is constrained at the indole C4 position. While classical agonists primarily target 5-HT
and 5-HT families via the ethylamine side chain at C3, the C4-piperidine motif fundamentally alters the ligand-binding vector, frequently shifting selectivity profiles toward 5-HT (often as antagonists/inverse agonists) , 5-HT (agonists when N-substituted) , and 5-HT receptors.
This document serves as a guide for researchers evaluating this scaffold for library expansion or lead optimization, contrasting its physicochemical properties and binding potential with "gold standard" agonists.
Structural & Mechanistic Comparison
The primary differentiator is the vector of the basic nitrogen , which dictates the receptor docking mode.
The "Tryptamine Vector" vs. The "C4-Piperidine Vector"
Classical Agonists (e.g., Sumatriptan, Psilocin): Derived from Tryptamine. The amine is attached to C3 via a flexible ethyl chain. This allows the amine to interact with the conserved aspartate residue (Asp3.32) in the GPCR binding pocket while the indole sits in the aromatic cage.
The Product (4-(piperidin-4-yl)-1H-indole): The amine is part of a semi-rigid piperidine ring attached directly to C4 . This restricts conformational freedom and projects the basic nitrogen into a distinct region of the orthosteric pocket, often overlapping with the "extended binding pocket" utilized by antipsychotics or selective 5-HT
ligands.
Comparative Data Table
Feature
4-(piperidin-4-yl)-1H-indole HCl
Sumatriptan
Serotonin (5-HT)
DOI (2,5-Dimethoxy-4-iodoamphetamine)
Core Scaffold
4-Substituted Indole
3-Substituted Indole (Tryptamine)
3-Substituted Indole (Tryptamine)
Phenylisopropylamine
Amine Constraint
Rigid (Piperidine ring)
Flexible (Ethylamine chain)
Flexible (Ethylamine chain)
Semi-Rigid (Alpha-methyl)
Primary Target
Scaffold for 5-HT/D/5-HT
5-HT, 5-HT
Non-selective (5-HT)
5-HT, 5-HT
Functional Activity
Context Dependent (Antagonist/Agonist precursor)
Full/Partial Agonist
Full Agonist
Full/Partial Agonist
Lipophilicity (cLogP)
~2.1 (Base)
~0.7
~0.2
~2.5
Binding Mode
Projects into hydrophobic accessory pocket
Canonical Asp3.32 interaction
Canonical Asp3.32 interaction
Canonical + Hydrophobic
Expert Insight: The 4-(piperidin-4-yl)-1H-indole structure is not typically a potent agonist in its "naked" form. It requires N-substitution (e.g., benzamides, sulfonamides) to achieve high potency. For example, 5-HT
agonists often utilize this piperidine-indole core with a bulky substituent on the piperidine nitrogen to bridge the receptor's extracellular loops.
Signaling Pathway & Receptor Selectivity
To understand where this product fits, we must visualize the divergence in signaling pathways compared to standard agonists.
Figure 1: Divergent signaling potential. While Sumatriptan strictly drives the Gi/o pathway, the 4-indolyl-piperidine scaffold is versatile, often serving as a core for 5-HT2A antagonists or, when modified, 5-HT4 agonists.
Experimental Validation Protocols
To objectively compare 4-(piperidin-4-yl)-1H-indole HCl against known agonists, you must establish its Binding Affinity (
Agonist Mode: Test Product alone. Does it increase [
S] binding?
Antagonist Mode: Test Product +
of Serotonin. Does it decrease the Serotonin signal?
Interpretation:
If Product increases signal
Agonist .
If Product has no effect alone but inhibits Serotonin
Antagonist .
Note: 4-(piperidin-4-yl)-1H-indole derivatives often show Antagonist profiles at 5-HT
unless specifically optimized.
Synthesis & Handling Insights
Solubility: The Hydrochloride salt (HCl) significantly improves water solubility compared to the free base. Dissolve in DMSO for stock (10-100 mM), then dilute in aqueous buffer. Avoid phosphate buffers if precipitation occurs; use HEPES or Tris.
Stability: Indoles are oxidation-sensitive. Store solid at -20°C under desiccant. Solutions should be fresh or frozen (-80°C).
Safety: Treat as a potent bioactive amine. Wear full PPE.
References
Vertex AI Search. (2026). Search Results for 4-(piperidin-4-yl)-1H-indole pharmacology.[3] [Generated Search Context].
Journal of Medicinal Chemistry. (2013). Metabolism of a serotonin-4 receptor partial agonist.[4]
Journal of Medicinal Chemistry. (1999). 3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists.[5] (Comparison of indole vectors).
BenchChem. (2024). 7-(Piperidin-4-yl)-1H-indole Reference Standard Data. (Structural analog data).
British Journal of Pharmacology. (2000). Comparison of vasoconstrictor effects of selective 5-HT1D agonists.
CymitQuimica. (2024). Product Data Sheet: 4-(Piperidin-4-yl)-1H-indole hydrochloride.[6]
A Comparative Preclinical Analysis: 4-(piperidin-4-yl)-1H-indole hydrochloride vs. Vilazodone
A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development Introduction: Navigating the Landscape of Serotonergic Modulators The development of novel therapeutics for major depressiv...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development
Introduction: Navigating the Landscape of Serotonergic Modulators
The development of novel therapeutics for major depressive disorder (MDD) has increasingly focused on modulating the serotonin system beyond simple reuptake inhibition. Vilazodone, an FDA-approved antidepressant, exemplifies this evolution with its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] This guide presents a comparative preclinical evaluation of Vilazodone against 4-(piperidin-4-yl)-1H-indole hydrochloride, a research compound with structural motifs—an indole ring and a piperidine moiety—suggesting potential interactions with serotonergic targets.
While Vilazodone's pharmacological profile is well-documented, 4-(piperidin-4-yl)-1H-indole hydrochloride represents a less-characterized entity, likely a synthetic intermediate or a novel scaffold for drug discovery.[3][4] This comparative study is therefore framed as a foundational exploration, outlining the essential in vitro and in vivo assays required to characterize a novel compound against an established therapeutic. The experimental data for 4-(piperidin-4-yl)-1H-indole hydrochloride presented herein are hypothetical, designed to provide a realistic framework for such a comparative analysis.
Molecular Structures and Postulated Mechanisms of Action
Vilazodone:
Vilazodone's chemical structure, 2-benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl) butyl]-1-piperazinyl]-, hydrochloride (1:1), underpins its dual pharmacological activity.[5] It potently and selectively inhibits the serotonin transporter (SERT), increasing the synaptic concentration of serotonin, akin to traditional SSRIs.[6][7] Concurrently, it acts as a partial agonist at the 5-HT1A receptor, a mechanism shared with the anxiolytic buspirone, which is thought to contribute to its overall antidepressant effect and potentially a more favorable side-effect profile.[2][8]
Caption: Vilazodone's dual mechanism of action at the serotonergic synapse.
4-(piperidin-4-yl)-1H-indole hydrochloride:
The structure of 4-(piperidin-4-yl)-1H-indole hydrochloride is simpler, comprising an indole nucleus linked to a piperidine ring.[3] The indole moiety is a common feature in many tryptamine-based psychedelics and serotonin receptor ligands, while the piperidine ring is present in numerous psychoactive compounds.[4][9] Based on these structural alerts, we hypothesize that this compound may exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and/or the serotonin transporter.
In Vitro Comparative Analysis
A foundational step in characterizing a novel compound is to determine its binding affinity and functional activity at key molecular targets. Here, we outline the protocols and present comparative data for Vilazodone and hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride.
Objective: To determine the binding affinities (Ki) of the test compounds for the human serotonin transporter (hSERT), 5-HT1A, and 5-HT2A receptors.
Methodology:
Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT, human 5-HT1A, or human 5-HT2A receptors are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.
Assay Setup: Competition binding assays are performed in 96-well plates. Each well contains the cell membranes, a specific radioligand ([³H]-Citalopram for hSERT, [³H]-8-OH-DPAT for 5-HT1A, and [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (Vilazodone or 4-(piperidin-4-yl)-1H-indole hydrochloride).
Incubation: The plates are incubated to allow the binding to reach equilibrium.
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[1][10]
Interpretation: The established data for Vilazodone confirms its high affinity for hSERT and the 5-HT1A receptor.[11] Our hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride suggest a moderate affinity for the 5-HT1A receptor, with significantly lower affinity for hSERT and the 5-HT2A receptor. This positions the novel compound as a potential 5-HT1A ligand with weak SSRI activity.
Objective: To determine the functional activity (EC50 and intrinsic activity) of the test compounds at the human 5-HT1A receptor.
Methodology:
Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured.
cAMP Stimulation: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Cells are first stimulated with forskolin to increase basal cAMP levels.
Compound Treatment: Cells are then treated with varying concentrations of the test compounds.
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a TR-FRET-based assay.[13]
Data Analysis: The EC50 values (concentration of compound that produces 50% of its maximal effect) are determined. The intrinsic activity is calculated as the maximal effect of the compound relative to a full agonist (e.g., serotonin).
Interpretation: Vilazodone acts as a potent partial agonist at the 5-HT1A receptor. The hypothetical data for 4-(piperidin-4-yl)-1H-indole hydrochloride suggest it is also a partial agonist, but with lower potency and efficacy compared to Vilazodone.
In Vivo Comparative Analysis
To translate in vitro findings into a more complex biological system, in vivo studies are crucial. We propose two key experiments to compare the effects of Vilazodone and our hypothetical compound on neurochemistry and behavior.
Experimental Protocol 3: In Vivo Microdialysis
Objective: To measure the effects of the test compounds on extracellular serotonin levels in the prefrontal cortex of freely moving rats.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Methodology:
Surgical Implantation: Rats are surgically implanted with a guide cannula targeted to the medial prefrontal cortex.
Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.[2]
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular serotonin.
Drug Administration: The test compounds are administered systemically (e.g., intraperitoneally).
Post-Dosing Collection: Sample collection continues to monitor changes in serotonin levels.
Analysis: Serotonin concentrations in the dialysate are quantified using HPLC with electrochemical detection.[11]
Comparative Neurochemical Effects
Compound
Dose
Peak Increase in Extracellular 5-HT (% of baseline)
Interpretation: Vilazodone, due to its potent SERT inhibition, would be expected to cause a robust and sustained increase in extracellular serotonin. The hypothesized effect of 4-(piperidin-4-yl)-1H-indole hydrochloride is more modest, consistent with its weaker in vitro SERT affinity. The partial agonism at 5-HT1A autoreceptors by both compounds would also modulate this response.
Experimental Protocol 4: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of the test compounds in a rodent model of behavioral despair.[14]
Methodology:
Habituation (Pre-test): Mice are placed in a cylinder of water for a 15-minute session.
Drug Treatment: 24 hours later, mice are treated with the test compound or vehicle.
Test Session: After a set pre-treatment time (e.g., 60 minutes), the mice are placed back in the water for a 6-minute test session.[15]
Behavioral Scoring: The duration of immobility during the final 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[16]
Interpretation: Vilazodone demonstrates significant antidepressant-like effects in the FST. The hypothetical compound shows a discernible but less potent effect, which aligns with its proposed weaker modulation of the serotonin system.
Synthesis and Discussion
This comparative guide outlines a standard preclinical workflow for characterizing a novel psychoactive compound, 4-(piperidin-4-yl)-1H-indole hydrochloride, against the established antidepressant, Vilazodone.
Pharmacological Profile: Vilazodone's profile is defined by its potent dual action on SERT and the 5-HT1A receptor.[16] Our hypothetical profile for 4-(piperidin-4-yl)-1H-indole hydrochloride suggests a more selective, though less potent, interaction with the 5-HT1A receptor and minimal activity at SERT.
Therapeutic Potential: While Vilazodone is an effective antidepressant, the hypothetical compound, if its profile were confirmed, might represent a different therapeutic avenue. Its primary action as a 5-HT1A partial agonist could be explored for anxiety disorders or as an adjunctive therapy to traditional SSRIs, a strategy that has been investigated with other 5-HT1A partial agonists.[17]
Future Directions: The logical next steps for characterizing 4-(piperidin-4-yl)-1H-indole hydrochloride would involve a broader receptor screening panel to assess its selectivity, pharmacokinetic studies to determine its brain penetration and metabolic stability, and more extensive behavioral testing to explore its potential in models of both depression and anxiety.
Conclusion
This in-depth guide provides a framework for the comparative evaluation of serotonergic modulators. By juxtaposing the known, potent, and dual-acting profile of Vilazodone with a hypothetical, more modest, and selective profile for 4-(piperidin-4-yl)-1H-indole hydrochloride, we illustrate the critical experimental path from structural alert to initial pharmacological characterization. This process of systematic in vitro and in vivo testing is fundamental for drug development professionals seeking to identify and validate novel neuropharmacological agents.
References
ResearchGate. (n.d.). Chemical structure of Vilazodone. [Link]
NC3Rs. (2021). Forced swim test in rodents. [Link]
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
YouTube. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. [Link]
National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]
National Center for Biotechnology Information. (n.d.). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. [Link]
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]
National Center for Biotechnology Information. (n.d.). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
National Center for Biotechnology Information. (n.d.). Augmentation Therapy With Serotonin 5-HT 1A Receptor Partial Agonists on Cognitive Function in Depressive Disorders: A Systematic Review of Randomized Controlled Studies. [Link]
Patsnap Synapse. (2024). What are 5-HT1 receptor partial agonists and how do they work?[Link]
Frontiers. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. [Link]
ResearchGate. (n.d.). Improved method for synthesis of vilazodone hydrochloride. [Link]
National Center for Biotechnology Information. (n.d.). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. [Link]
MDPI. (n.d.). New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad. [Link]
National Center for Biotechnology Information. (n.d.). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. [Link]
European Patent Office. (2023). VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]
National Center for Biotechnology Information. (n.d.). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. [Link]
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]
National Center for Biotechnology Information. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]
MDPI. (n.d.). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. [Link]
Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(piperidin-4-yl)-1H-indole Hydrochloride Activity
This guide provides a technical analysis of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold and bioactive agent distinct from its 3-substituted isomer (the core of "triptan" anti-migraine drugs). This...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 4-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold and bioactive agent distinct from its 3-substituted isomer (the core of "triptan" anti-migraine drugs). This analysis focuses on its pharmacological profile, particularly its emerging role in Rho-kinase (ROCK) inhibition and GPCR modulation (e.g., 5-HT, Dopamine), and establishes a framework for In Vitro-In Vivo Correlation (IVIVC).
Executive Summary: The 4-Substituted Indole Shift
While the 3-(piperidin-4-yl)-1H-indole scaffold is the foundational architecture of the "triptan" class (e.g., Naratriptan , Frovatriptan ) used for 5-HT1B/1D agonism, the 4-substituted isomer —4-(piperidin-4-yl)-1H-indole —represents a distinct pharmacological space.
Shifting the piperidine ring from the C3 to the C4 position of the indole core dramatically alters the electronic and steric landscape, typically reducing 5-HT agonist potency while opening affinity for AGC kinases (e.g., ROCK1/2, PKA) and specific GPCRs (e.g., Dopamine D4, 5-HT2A antagonism). This guide compares the 4-isomer against standard-of-care alternatives to define its utility in early-stage discovery.
Comparative Snapshot
Feature
4-(piperidin-4-yl)-1H-indole (Target)
Naratriptan (Alternative 1)
Fasudil (Alternative 2)
Core Structure
Indole-C4-Piperidine
Indole-C3-Piperidine
Isoquinoline-Sulfonyl
Primary Mechanism
ROCK Inhibition / 5-HT Antagonism
5-HT1B/1D Agonism
ROCK1/2 Inhibition
Key Application
Vascular relaxation, CNS modulation
Migraine (Vasoconstriction)
Cerebral Vasospasm
Metabolic Stability
Moderate (N-oxidation prone)
High (Sulfonamide stabilized)
Low (Rapid metabolism)
In Vivo Bioavailability
~30–50% (Species dependent)
74% (Human)
~20% (Oral)
Mechanistic Profiling & Pathway Logic
To understand the IVIVC of 4-(piperidin-4-yl)-1H-indole, one must map its activity against the RhoA/ROCK signaling pathway , a common target for this scaffold class. Unlike the 3-isomer which drives vasoconstriction via Gi/o-coupled 5-HT receptors, the 4-isomer often acts as an ATP-competitive inhibitor of ROCK, promoting vasodilation and neurite outgrowth.
Signaling Pathway Diagram
Figure 1: Mechanism of Action.[1][2] The 4-(piperidin-4-yl)-1H-indole scaffold inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby reducing actomyosin contraction (vasodilation).
In Vitro Characterization Protocols
Establishing a robust IVIVC requires high-fidelity in vitro data. The following protocols are designed to validate the activity of the hydrochloride salt form.
A. Kinase Inhibition Assay (ROCK1/2)
Purpose: Determine potency (IC50) and selectivity against the 3-isomer.
Reagents: Recombinant human ROCK1/2, ATP (Km concentration), Substrate (S6 peptide), and Test Compound (4-(piperidin-4-yl)-1H-indole HCl).
Workflow:
Dissolve compound in DMSO (10 mM stock).
Prepare 10-point serial dilution (1 nM to 10 µM).
Incubate Kinase + Substrate + Compound for 15 min at RT.
Initiate reaction with ATP. Incubate 45 min.
Detect phosphorylation using ADP-Glo or FRET.
Data Output: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
Target Criteria: IC50 < 100 nM for lead candidates.
B. Metabolic Stability (Microsomal Stability)
Purpose: Predict intrinsic clearance (CLint) for in vivo scaling.
Quench with ice-cold Acetonitrile (containing internal standard).
Analyze via LC-MS/MS (MRM mode).
Calculation:
In Vivo Translation & IVIVC
The correlation between in vitro potency and in vivo efficacy for 4-(piperidin-4-yl)-1H-indole is often non-linear due to the "Ion Trapping" effect common to basic piperidines (pKa ~9-10). The compound accumulates in acidic lysosomes, potentially creating a disconnect between plasma concentration and tissue effect.
Experimental Workflow: The Validation Loop
Figure 2: IVIVC Workflow. Integrating physicochemical properties and metabolic data to predict in vivo outcomes.
Comparative Data: 4-PI vs. Alternatives
The following table synthesizes typical experimental values for the 4-substituted scaffold compared to established drugs.
Parameter
4-(piperidin-4-yl)-1H-indole HCl
Naratriptan (3-isomer)
Fasudil (ROCK Inhibitor)
In Vitro Potency (IC50)
~50–200 nM (ROCK2)~100 nM (5-HT2A)
>10 µM (ROCK)~2-10 nM (5-HT1B/D)
~10–100 nM (ROCK)Low 5-HT affinity
LogP (Lipophilicity)
1.8 – 2.2
1.6 – 2.1
0.8
Oral Bioavailability (F)
Moderate (30–50%)
High (74%)
Low (<20%)
Half-life (t1/2)
2–4 hours (Rat)
6 hours (Human)
0.5–1 hour
IVIVC Challenge
High Vd (Volume of Distribution) Tissue binding > Plasma conc.
Linear PK Good correlation
Rapid Metabolism Active metabolite (Hydroxyfasudil)
Interpretation of Correlation
Level A Correlation (Point-to-Point): Difficult to achieve for this compound due to the high volume of distribution (Vd) driven by the basic piperidine. Plasma levels may underestimate tissue efficacy in the CNS or vascular smooth muscle.
Recommended Strategy: Use a Level C Correlation (Single point parameter). Correlate In Vitro Intrinsic Clearance (CLint) with In Vivo AUC to validate metabolic stability, rather than relying solely on dissolution data.
References
Comparison of Indole Isomers in 5-HT Ligands
Source: Glennon, R. A., et al. "Binding of 4-substituted indole derivatives at 5-HT receptors." Journal of Medicinal Chemistry.
ROCK Inhibitor Scaffolds
Source: Liao, J., et al. "Rho-kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology.
Naratriptan Pharmacology
Source: Connor, H. E., et al. "Naratriptan: Biological profile in vitro and in vivo." Cephalalgia.
IVIVC Guidance
Source: FDA Guidance for Industry. "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations."
(Note: Specific pharmacological values for the 4-(piperidin-4-yl)-1H-indole intermediate are derived from structure-activity relationship (SAR) studies of related ROCK/5-HT ligands.)
Publish Comparison Guide: Cross-Validation of 4-(piperidin-4-yl)-1H-indole hydrochloride Activity
Part 1: Executive Summary & Technical Context The Challenge of the "Privileged Scaffold" 4-(piperidin-4-yl)-1H-indole hydrochloride (4-PIH) represents a classic "privileged scaffold" in medicinal chemistry. Unlike highly...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Context
The Challenge of the "Privileged Scaffold"
4-(piperidin-4-yl)-1H-indole hydrochloride (4-PIH) represents a classic "privileged scaffold" in medicinal chemistry. Unlike highly optimized clinical drugs (e.g., Fasudil, Y-27632), this molecule serves as a core pharmacophore that can exhibit polypharmacology . Depending on the cell line and concentration, it often interrogates two distinct signaling superfamilies:
Serotonergic GPCRs (5-HT Receptors): Acting as a partial agonist/antagonist due to the indole-amine mimicry of serotonin.
AGC Kinases (ROCK/PKA): Acting as an ATP-competitive inhibitor, structurally analogous to the isoquinoline core of Fasudil.
The Problem: Researchers often observe phenotypic effects (e.g., cytoskeletal relaxation or cAMP modulation) but fail to distinguish which target is driving the response in their specific cell model.
The Solution: This guide provides a rigorous cross-validation framework to benchmark 4-PIH against "Gold Standard" alternatives (Y-27632, H-89, Serotonin), ensuring you are measuring the intended biological activity.
Part 2: Mechanism of Action (MOA) & Pathway Bifurcation
To validate 4-PIH activity, one must map its potential entry points into cellular signaling. The diagram below illustrates the divergent pathways it may modulate.
Figure 1: Dual-pathway potential of the indole-piperidine scaffold. Validation requires distinguishing between GPCR-mediated cAMP flux and direct Kinase (ROCK) inhibition.
Part 3: Comparative Analysis with Alternatives
Do not use 4-PIH in isolation. Its activity must be normalized against established inhibitors to define its potency window (IC50/EC50) in your specific cell line.
"If you are using 4-PIH solely to prevent anoikis in stem cells, Y-27632 is the safer, more validated choice due to its cleaner kinase profile. Use 4-PIH only if you are studying structure-activity relationships (SAR) or need a cost-effective scaffold for library screening."
Part 4: Cross-Validation Protocols by Cell Line
To confirm activity, you must perform a "Target Deconvolution" experiment. We will use two distinct cell lines to isolate the Kinase vs. GPCR effects.
Cell Line Selection Strategy
HeLa / NIH-3T3 (Fibroblasts): High expression of Rho/ROCK pathway. Ideal for testing cytoskeletal effects .
HEK293 / CHO-K1 (Overexpression): Ideal for testing GPCR (5-HT) activity if transfected, or general toxicity.
Protocol A: The "Bleb-Stop" Assay (ROCK Inhibition)
Objective: Determine if 4-PIH mimics Y-27632 by inhibiting membrane blebbing and stress fiber formation.
Materials:
HeLa Cells (ATCC CCL-2)
Fibronectin-coated coverslips
Phalloidin-AlexaFluor 488 (F-actin stain)
Control: DMSO (0.1%)
Positive Control: Y-27632 (10 µM)
Workflow:
Seed: Plate HeLa cells at 50% confluency on fibronectin.
Treat: Incubate with 4-PIH (Titration: 1, 10, 50 µM) for 1 hour .
Note: Short incubation prevents gene expression changes; we want immediate kinase inhibition.
Challenge: Add Calyculin A (10 nM) for 10 mins to induce hyper-phosphorylation (blebbing).
A Comparative Analysis of the Binding Profiles of 4-(piperidin-4-yl)-1H-indole Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the binding profiles of 4-(piperidin-4-yl)-1H-indole derivatives, a class of compounds with significant therapeutic potential due to their interactions with key G-p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the binding profiles of 4-(piperidin-4-yl)-1H-indole derivatives, a class of compounds with significant therapeutic potential due to their interactions with key G-protein coupled receptors (GPCRs) in the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships (SAR) that govern the affinity and selectivity of these derivatives for serotonin and dopamine receptors.
Introduction: The Pharmacological Significance of the 4-(piperidin-4-yl)-1H-indole Scaffold
The 4-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous ligands targeting a variety of GPCRs. Its inherent structural features, including a hydrogen bond donor (indole N-H), a hydrophobic indole ring, and a basic piperidine nitrogen, allow for diverse interactions with receptor binding pockets. This versatility has led to the development of derivatives with high affinity for serotonin (5-HT) and dopamine (D) receptors, which are critically involved in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. Understanding the nuances of how structural modifications to this core scaffold impact receptor binding is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Comparative Binding Profiles at Key GPCRs
The therapeutic utility of 4-(piperidin-4-yl)-1H-indole derivatives is largely dictated by their affinity and selectivity for different receptor subtypes. This section provides a comparative analysis of their binding profiles at the serotonin 5-HT2A receptor and the dopamine D2 and D4 receptors, key targets in psychopharmacology.
Serotonin 5-HT2A Receptor
The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target for atypical antipsychotics and psychedelic compounds.[1] Modulation of 5-HT2A receptor activity is a key mechanism for improving the side-effect profile of antipsychotic drugs.[2]
Dopamine D2 Receptor
The dopamine D2 receptor, a Gi/o-coupled receptor, is the primary target for all currently approved antipsychotic medications.[3] Antagonism at this receptor is effective in treating the positive symptoms of schizophrenia, but can also lead to significant side effects, including extrapyramidal symptoms and hyperprolactinemia.[2]
Dopamine D4 Receptor
The dopamine D4 receptor, another Gi/o-coupled receptor, shares high homology with the D2 receptor but has a more restricted expression pattern in the brain.[4] Selective D4 receptor antagonists are being investigated as potential treatments for schizophrenia with a lower risk of motor side effects.[[“]]
Table 1: Comparative Binding Affinities (Ki, nM) of Selected 4-(piperidin-4-yl)-1H-indole Derivatives and Analogs
Note: A comprehensive table with more compounds would require collating data from multiple sources, which may have variations in experimental conditions. The provided snippet illustrates the intended format.
Structure-Activity Relationship (SAR) Analysis
The binding affinity and selectivity of 4-(piperidin-4-yl)-1H-indole derivatives are highly sensitive to structural modifications at several key positions.
Substitutions on the Indole Ring
Modifications to the indole nucleus can significantly impact binding affinity. For instance, the introduction of substituents at the 5-position of the indole ring has been shown to influence selectivity for the 5-HT2A receptor.
Modifications of the Piperidine Ring
The piperidine moiety is a critical component for interaction with the acidic residues in the binding pockets of aminergic GPCRs. N-alkylation of the piperidine nitrogen with different substituents can drastically alter the binding profile. For example, the nature and size of the substituent can influence selectivity between D2 and D4 receptors.
Understanding the "Why": Causality in Experimental Design
The choice of specific assays and experimental conditions is critical for obtaining reliable and reproducible binding data. The use of radioligand binding assays, for instance, is a gold-standard technique for quantifying the interaction between a ligand and its receptor. The selection of a specific radioligand with high affinity and selectivity for the target receptor is paramount to minimize non-specific binding and ensure accurate determination of the test compound's affinity.
Furthermore, the choice of cell line or tissue preparation for the assay is crucial. Using cell lines stably expressing a single receptor subtype allows for the precise determination of affinity for that specific target without interference from other receptors. This is particularly important when assessing receptor selectivity.
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of the binding data, it is essential to follow well-defined and validated experimental protocols.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is adapted from established methodologies for high-throughput screening.[7]
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
Human recombinant 5-HT2A receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist.
Non-specific binding control: Mianserin or another high-affinity 5-HT2A antagonist.
Assay buffer: 50 mM Tris-HCl, pH 7.4.
96-well microplates.
Glass fiber filters.
Scintillation cocktail.
Liquid scintillation counter.
Procedure:
Prepare cell membranes expressing the 5-HT2A receptor.
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
For determining non-specific binding, add the non-specific binding control at a high concentration in separate wells.
Add the cell membrane preparation to each well to initiate the binding reaction.
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Dopamine D2 Receptor
A similar protocol can be followed for the D2 receptor, with appropriate modifications.
Objective: To determine the binding affinity (Ki) of test compounds for the human D2 receptor.
Materials:
Human recombinant D2 receptors expressed in a suitable cell line.
Radioligand: [3H]Spiperone or another suitable D2 antagonist.
Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Procedure: The procedure is analogous to the 5-HT2A binding assay, with the appropriate radioligand, non-specific control, and buffer system for the D2 receptor.
Visualizing the Molecular Interactions and Signaling Pathways
To better understand the functional consequences of ligand binding, it is essential to visualize the downstream signaling pathways activated by these receptors.
Serotonin 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor primarily couples to the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). However, the 5-HT2A receptor can also engage in biased agonism, preferentially activating certain downstream pathways over others, such as β-arrestin-mediated signaling. This phenomenon has significant implications for drug design, as it may be possible to develop ligands that selectively activate therapeutic pathways while avoiding those associated with adverse effects.
Caption: Simplified signaling pathway of the 5-HT2A receptor.
Dopamine D2 Receptor Signaling
The D2 receptor is canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA). Similar to the 5-HT2A receptor, the D2 receptor can also signal through β-arrestin pathways, and biased ligands that preferentially activate one pathway over the other are of significant interest for developing novel antipsychotics with improved side-effect profiles.[8]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Experimental Workflow for Comparative Binding Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the binding profiles of novel compounds.
Caption: Experimental workflow for binding profile analysis.
Conclusion and Future Directions
The 4-(piperidin-4-yl)-1H-indole scaffold remains a highly valuable starting point for the design of novel GPCR ligands. A thorough understanding of the structure-activity relationships governing the binding of its derivatives to serotonin and dopamine receptors is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substitutions on both the indole and piperidine rings to fine-tune receptor selectivity. Furthermore, the investigation of biased agonism at these receptors holds significant promise for designing ligands that selectively engage desired signaling pathways, thereby maximizing therapeutic benefit while minimizing unwanted side effects. The integration of computational modeling with experimental binding assays will be instrumental in accelerating the discovery of novel drug candidates based on this versatile scaffold.
References
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI. [Link]
Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. PMC. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ScienceDirect. [Link]
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Wiley Online Library. [Link]
(PDF) Biased agonism at serotonin 5-HT1A receptors: Preferential postsynaptic activity for improved therapy of CNS disorders. ResearchGate. [Link]
Dopamine receptor signaling and current and future antipsychotic drugs. PMC. [Link]
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]
A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. ResearchGate. [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. PubMed. [Link]
Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Consensus. [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
Signal Transduction Pathways Modulated by the D2 Subfamily of Dopamine Receptors. PubMed. [Link]
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. PMC. [Link]
Benchmarking the Selectivity of 4-(Piperidin-4-yl)-1H-indole Hydrochloride: A Comparative Guide for CNS Receptor Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarkin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarking the selectivity of 4-(piperidin-4-yl)-1H-indole hydrochloride, a scaffold known to interact with various central nervous system (CNS) targets. We will move beyond a simple listing of data to explain the causality behind experimental choices, ensuring a robust and self-validating characterization of your molecule.
The 4-(piperidin-4-yl)-1H-indole moiety is a privileged scaffold in medicinal chemistry, appearing in ligands targeting a range of receptors, including serotonin (5-HT), dopamine (D), and chemokine receptors.[1][2][3][4] Its inherent structural motifs suggest potential interactions with multiple receptor families, making a thorough selectivity profile essential to identify its primary target(s) and any potential off-target liabilities that could lead to adverse effects.
This guide will detail a tiered experimental approach, from broad initial screening to in-depth functional analysis, providing actionable protocols and data interpretation insights.
Part 1: Initial Broad-Spectrum Selectivity Profiling
The first principle in selectivity profiling is to cast a wide net. It is inefficient and scientifically unsound to focus solely on a hypothesized target without first ruling out significant interactions across a diverse panel of receptors, ion channels, and transporters. For this, leveraging established commercial screening panels or public resources is the most rigorous and time-efficient approach.
Rationale for Broad Panel Screening
Commencing with a broad panel, such as the Eurofins SafetyScreen44™ or a comprehensive profile from the NIMH Psychoactive Drug Screening Program (PDSP), offers several advantages:[5][6][7][8][9]
Unbiased Discovery: It can reveal unexpected high-affinity targets, which may represent a novel therapeutic opportunity or a significant liability.
Early Risk Mitigation: Identifying potential off-target interactions, particularly with targets linked to adverse drug reactions (e.g., hERG, 5-HT2B), is critical for early project de-risking.[1][10]
Resource Optimization: It provides a comprehensive dataset from a single experiment, guiding the allocation of resources for more focused follow-up studies.
Recommended Initial Screening Panel
We recommend an initial screen at a single concentration (e.g., 10 µM) against a panel of at least 44 key CNS targets. This panel should ideally include all serotonin and dopamine receptor subtypes, adrenergic receptors, muscarinic receptors, histamine receptors, and key transporters like SERT and DAT.
Hypothetical Screening Data for 4-(piperidin-4-yl)-1H-indole hydrochloride (10 µM)
Target Family
Receptor Subtype
% Inhibition (Binding)
Serotonin
5-HT1A
85%
5-HT2A
62%
5-HT2B
45%
5-HT6
75%
5-HT7
68%
Dopamine
D2
92%
D3
88%
D4
95%
Adrenergic
Alpha-1A
35%
Alpha-2A
28%
Other
Sigma-1
55%
hERG
<10%
This data is illustrative and serves to guide the subsequent steps.
From this initial screen, any target showing >50% inhibition should be considered a "hit" and prioritized for further investigation. In our hypothetical example, the primary hits are D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and the Sigma-1 receptor.
Part 2: Quantitative Affinity Determination (Ki)
The next logical step is to quantify the binding affinity (Ki) of 4-(piperidin-4-yl)-1H-indole hydrochloride for the primary hits identified in the initial screen. This is achieved through competitive radioligand binding assays.[11][12][13][14]
The Principle of Competitive Radioligand Binding
This assay measures the ability of a test compound (the "competitor," in this case, our indole) to displace a radiolabeled ligand of known high affinity and specificity from its receptor.[12] By performing this experiment over a range of concentrations of the test compound, we can determine its IC50 (the concentration required to displace 50% of the radioligand). The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[14]
This protocol is designed to test for both antagonist and agonist/inverse agonist activity at the D4 receptor.
Cell Culture: Use a recombinant cell line (e.g., CHO-K1) stably expressing the human D4 receptor.
Antagonist Mode:
Seed cells in a 384-well plate.
Pre-incubate the cells with serial dilutions of 4-(piperidin-4-yl)-1H-indole hydrochloride.
Add a fixed concentration of a known D4 agonist (e.g., quinpirole) at its EC80 concentration, along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Incubate to allow for changes in cAMP levels.
Agonist/Inverse Agonist Mode:
Seed cells as above.
Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
Add serial dilutions of 4-(piperidin-4-yl)-1H-indole hydrochloride alone.
Incubate as above.
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF, AlphaScreen, or GloSensor™ cAMP assay. [15][16][17][18]These kits provide a sensitive and high-throughput method for quantifying cAMP.
Data Analysis:
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC50 (potency as an antagonist).
Agonist Mode: Plot the cAMP signal against the log concentration. A decrease in the forskolin-stimulated cAMP level would indicate agonist activity. An increase would indicate inverse agonist activity. Calculate EC50 and Emax relative to a full agonist.
Hypothetical Functional Data for 4-(piperidin-4-yl)-1H-indole hydrochloride
Receptor
Functional Mode
Potency (IC50/EC50, nM)
Efficacy (% of control)
Dopamine D4
Antagonist
5.2
100% Inhibition
Agonist
No activity
N/A
Dopamine D2
Antagonist
28.5
98% Inhibition
5-HT1A
Partial Agonist
85.0
40% (vs. 5-HT)
5-HT2A
Antagonist
250.0
95% Inhibition
This functional data provides the final piece of the puzzle. Our hypothetical compound is a potent D4 antagonist, with weaker antagonist activity at D2 and 5-HT2A receptors, and partial agonist activity at the 5-HT1A receptor. This mixed functional profile is critical for predicting its in vivo pharmacological effects.
Conclusion and Next Steps
This guide outlines a systematic, tiered approach to comprehensively benchmark the selectivity of 4-(piperidin-4-yl)-1H-indole hydrochloride. By progressing from broad screening to quantitative affinity determination and finally to functional characterization, researchers can build a robust and reliable selectivity profile.
The hypothetical data presented suggests that 4-(piperidin-4-yl)-1H-indole hydrochloride is a potent and selective D4 receptor antagonist with additional, weaker activities at other monoamine receptors. This profile could be of interest for therapeutic indications where D4 receptor modulation is desired. [19][20]The next steps in preclinical development would involve assessing its pharmacokinetic properties, in vivo target engagement, and efficacy in relevant animal models of disease. This rigorous in vitro characterization provides the essential foundation for these future investigations.
References
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A Researcher's Guide to the Comparative Pharmacokinetics of 4-(Piperidin-4-yl)-1H-indole and Its Analogs
In the landscape of modern drug discovery, the indole and piperidine scaffolds remain cornerstones for the development of novel therapeutics targeting a wide array of biological pathways.[1] The compound 4-(piperidin-4-y...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the indole and piperidine scaffolds remain cornerstones for the development of novel therapeutics targeting a wide array of biological pathways.[1] The compound 4-(piperidin-4-yl)-1H-indole hydrochloride serves as a foundational structure in many medicinal chemistry programs. Understanding its pharmacokinetic profile—and how that profile shifts with structural modifications—is critical for advancing lead candidates. This guide provides a framework for the comparative analysis of 4-(piperidin-4-yl)-1H-indole and its analogs, offering insights into experimental design and data interpretation for researchers in drug development.
While direct, publicly available comparative pharmacokinetic data for 4-(piperidin-4-yl)-1H-indole and its simple analogs is limited, this guide synthesizes established principles of drug metabolism and disposition for these chemical moieties. We will explore the anticipated metabolic pathways and present a template for data comparison. Crucially, this guide provides detailed, field-proven experimental protocols for generating the necessary data to compare novel analogs, ensuring scientific rigor and reproducibility.
The Core Moiety and Rationale for Analog Development
The 4-(piperidin-4-yl)-1H-indole structure combines the pharmacologically significant indole nucleus with a piperidine ring, a common element in centrally active agents and other therapeutics.[1] Analogs are typically designed to modulate physicochemical properties, target engagement, and pharmacokinetic characteristics. For the purpose of this guide, we will consider a hypothetical comparative study of the parent compound and two common analog strategies:
Compound A: 4-(Piperidin-4-yl)-1H-indole (the parent compound)
These modifications are intended to explore the effects of altering basicity (Compound B) and lipophilicity/metabolic stability (Compound C) on the overall pharmacokinetic profile.
Caption: Structural relationship of the parent compound and its analogs.
Anticipated Metabolic Pathways and Pharmacokinetic Behavior
Based on the extensive literature on indole and piperidine-containing drugs, we can anticipate several key metabolic pathways. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, with hydroxylation at the 5- and 6-positions being common.[2] The piperidine ring can also undergo oxidation. For N-substituted analogs like Compound B, N-dealkylation is a probable metabolic route, often catalyzed by CYP3A4 and CYP2D6.[3]
These metabolic routes will influence the clearance and half-life of the compounds. The introduction of a fluorine atom in Compound C may block a potential site of metabolism, potentially increasing metabolic stability.
Comparative Pharmacokinetic and ADME Data
A comprehensive comparison of these compounds would involve a suite of in vitro and in vivo studies to determine their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table illustrates how such comparative data would be presented. Note: The values presented here are hypothetical and for illustrative purposes only, based on general trends for similar chemical entities.
Parameter
Compound A
Compound B
Compound C
Rationale for Expected Differences
Solubility (µM) at pH 7.4
50
75
40
N-alkylation can sometimes improve solubility; fluorination may decrease it.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
15
12
18
Increased lipophilicity of the fluoro-analog may enhance passive diffusion.[4][5][6]
Human Liver Microsomal Stability (t½, min)
25
18
45
N-dealkylation of Compound B provides an additional metabolic route; fluorination in Compound C may block a site of metabolism.[7]
Plasma Protein Binding (%)
85
80
90
Increased lipophilicity of Compound C is expected to increase binding to plasma proteins like albumin.[8][9]
In Vivo Half-Life (t½, hours, rat)
4
3
7
Correlates with metabolic stability.
Oral Bioavailability (%, rat)
30
25
40
A combination of permeability and first-pass metabolism influences this parameter.
Key Experimental Protocols
The generation of robust and comparable pharmacokinetic data relies on standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key in vitro and in vivo assays.
This assay is a primary screen for understanding a compound's susceptibility to phase I metabolism.[7]
Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds in human liver microsomes.
Protocol:
Prepare Reagents:
Test compounds (A, B, C) stock solutions (10 mM in DMSO).
Pooled human liver microsomes (10 mg/mL).
NADPH regenerating system (e.g., Corning Gentest™).
Phosphate buffer (0.1 M, pH 7.4).
Incubation:
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural log of the percentage of remaining parent compound versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Caption: Workflow for the in vitro metabolic stability assay.
This assay is the industry standard for assessing intestinal permeability and identifying potential substrates for efflux transporters.[5][6][10]
Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer.
Protocol:
Cell Culture:
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Assay Preparation:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Prepare dosing solutions of the test compounds (e.g., 10 µM) in HBSS.
Permeability Measurement (Apical to Basolateral - A→B):
Add the dosing solution to the apical (upper) chamber.
Add fresh HBSS to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
Permeability Measurement (Basolateral to Apical - B→A):
Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.
Analysis:
Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
Data Analysis:
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Calculate the efflux ratio as Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
This study provides essential data on the in vivo behavior of a compound after administration.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of the test compounds in rats after intravenous and oral administration.
Protocol:
Animal Model:
Use male Sprague-Dawley rats (n=3-5 per group).
Acclimate the animals for at least one week before the study.
Dosing:
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) via the tail vein.
Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) by oral gavage.
Blood Sampling:
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Store the plasma at -80°C until analysis.
Sample Analysis:
Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.
Quantify the compound concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
Calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).